Product packaging for 6,7-Difluoroquinoxaline(Cat. No.:CAS No. 215734-58-0)

6,7-Difluoroquinoxaline

Cat. No.: B3116332
CAS No.: 215734-58-0
M. Wt: 166.13 g/mol
InChI Key: XYNRHHBFPGAPHG-UHFFFAOYSA-N
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Description

Overview of 6,7-Difluoroquinoxaline as a Core Building Block in Advanced Synthesis

This compound serves as a versatile and crucial building block for the synthesis of more complex functional molecules. The two fluorine atoms on the benzene (B151609) ring activate the molecule for certain chemical transformations, particularly nucleophilic aromatic substitution (SNAr). chimicatechnoacta.ruresearchgate.net This reactivity allows for the introduction of a wide range of functional groups, enabling the creation of diverse molecular libraries.

The electron-deficient nature of the this compound ring system, enhanced by the two fluorine atoms, makes it an excellent electron-acceptor unit. This property is heavily exploited in the synthesis of materials for organic electronics. For example, it is a key component in the synthesis of donor-acceptor polymers and small molecules for organic solar cells. researchgate.nettandfonline.comresearchgate.net The fluorination has been shown to be an effective approach to narrow the optical band gap of these materials. researchgate.net

One notable example is its use in the synthesis of the polymer PTQ10, a promising donor material for organic solar cells. nih.govresearcher.liferesearchgate.net The synthesis involves creating a substituted this compound monomer which is then polymerized. researcher.life The presence of the difluoroquinoxaline unit is critical for the polymer's electronic properties and performance in solar cell devices. nih.govresearcher.life

Below is a table summarizing examples of reactions where this compound or its derivatives are used as key building blocks.

Reaction TypeReactantsProductApplication Area
Nucleophilic Aromatic SubstitutionThis compound, Amines6-Amino-7-fluoroquinoxaline derivativesMedicinal Chemistry
Stille Coupling5,8-Dibromo-6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline, 2,5-Distannylated thiophene (B33073)Poly[(thiophene)-alt-(6,7-difluoro-2(2-hexyldecyloxy)quinoxaline)] (PTQ10)Organic Solar Cells
Beirut Cyclization5,6-Difluorobenzofuroxan, Acetylacetone2-Acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxidesMedicinal Chemistry (Antituberculosis)
Condensation4,5-Difluoro-1,2-phenylenediamine, Ethyl oxoacetateThis compound-2-olPolymer Synthesis Intermediate

Research Trajectories and Academic Objectives Pertaining to this compound

Current and future research involving this compound is focused on leveraging its unique properties to develop next-generation materials and therapeutic agents.

In Materials Science: A primary research trajectory is the continued development of novel donor-acceptor type conjugated polymers and small molecules for high-efficiency organic solar cells. bohrium.comacs.orgacs.org Academic objectives include:

Fine-tuning Energy Levels: Systematically modifying the substituents on the this compound core to optimize the HOMO/LUMO energy levels for better charge separation and higher open-circuit voltages in solar cells.

Improving Morphology and Stability: Designing new polymers based on this compound that exhibit favorable thin-film morphology for efficient charge transport and possess enhanced stability for longer device lifetimes. researchgate.netresearchgate.net

Exploring Non-Fullerene Acceptors: Utilizing the electron-accepting properties of the this compound unit to design novel non-fullerene acceptors, which have shown great promise in boosting the power conversion efficiencies of organic solar cells. nih.govbohrium.com For instance, polymers incorporating this moiety have demonstrated power conversion efficiencies of over 12%. nih.gov

In Medicinal Chemistry: The focus is on synthesizing new derivatives with enhanced biological activity and improved pharmacokinetic profiles. Research objectives include:

Developing Novel Antimicrobials and Anticancer Agents: Using this compound as a scaffold to synthesize new compounds and screen them for activity against various pathogens and cancer cell lines. The substitution of the fluorine atoms via SNAr allows for the introduction of diverse pharmacophores. chimicatechnoacta.rumdpi.com

Targeting Specific Enzymes and Receptors: Designing and synthesizing this compound derivatives as specific inhibitors for targets such as kinases, which are implicated in diseases like cancer.

Creating Bioactive 1,4-Dioxide Derivatives: Investigating the synthesis and biological activity of this compound 1,4-dioxides, which have shown potential as antituberculosis agents. mdpi.com

The versatility of the this compound scaffold ensures its continued importance as a core building block in the pursuit of advanced materials and novel therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F2N2 B3116332 6,7-Difluoroquinoxaline CAS No. 215734-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-difluoroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNRHHBFPGAPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 6,7 Difluoroquinoxaline

Foundational Synthetic Routes to the 6,7-Difluoroquinoxaline Core

The synthesis of the this compound scaffold is a critical process for the development of various functional molecules. The foundational routes typically involve a two-step sequence: the initial construction of a quinoxalinone intermediate, followed by a chemical transformation to introduce further reactivity.

Condensation Reactions for Quinoxalin-2-one Intermediates

The formation of the core quinoxaline (B1680401) ring system is classically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This approach is highly effective for generating quinoxalin-2-one derivatives, which serve as versatile intermediates.

A widely employed strategy for synthesizing quinoxalinone intermediates involves the reaction of an o-arylenediamine with a derivative of glyoxylic acid, such as an ester like ethyl 2-oxoacetate. rsc.orgchemicalbook.com This condensation reaction efficiently forms the heterocyclic ring. The reaction proceeds by initial imine formation between one of the amine groups of the diamine and the aldehyde functionality of the glyoxylic acid derivative, followed by an intramolecular cyclization and dehydration to yield the stable quinoxalinone ring structure.

The specific synthesis of the 6,7-difluoroquinoxalin-2-ol core begins with the precursor 4,5-Difluorobenzene-1,2-diamine. sigmaaldrich.com This diamine is reacted with a suitable 1,2-dicarbonyl synthon, commonly ethyl 2-oxoacetate. The reaction is typically conducted by heating the components to reflux in a solvent such as ethanol (B145695) for several hours. rsc.org Upon completion, the product precipitates from the reaction mixture and can be isolated through filtration. rsc.org The resulting compound, 6,7-Difluoroquinoxalin-2(1H)-one, exists in tautomeric equilibrium with its enol form, 6,7-Difluoroquinoxalin-2-ol.

Table 1: Synthesis of 6,7-Difluoroquinoxalin-2-ol

Reactant 1Reactant 2SolventConditionProduct
4,5-Difluorobenzene-1,2-diamineEthyl 2-oxoacetateEthanolReflux6,7-Difluoroquinoxalin-2-ol

Halogenation Protocols for Quinoxaline Derivatives

The hydroxyl group of the quinoxalin-2-ol intermediate provides a synthetic handle for further functionalization. One of the most important transformations is its conversion to a halogen, typically chlorine, which creates a reactive site for subsequent nucleophilic substitution reactions.

The conversion of quinoxalin-2-ol derivatives to their corresponding 2-chloroquinoxalines is a standard and effective procedure accomplished using phosphorus oxychloride (POCl₃). nih.govresearchgate.net This reaction, a type of deoxychlorination, transforms the C-OH group into a C-Cl group. The mechanism for this transformation in related heterocyclic systems involves an initial phosphorylation of the hydroxyl group to form a phosphate (B84403) ester intermediate. nih.govdatapdf.com This intermediate is a superior leaving group compared to the original hydroxyl group. Subsequently, a chloride ion, present from the POCl₃, acts as a nucleophile, attacking the carbon at the C-2 position and displacing the phosphate group to yield the 2-chloroquinoxaline (B48734) product. nih.gov

While the use of excess POCl₃ at reflux is a traditional method, several strategies have been developed to optimize the chlorination process. researchgate.net Controlling the reaction temperature is a key optimization parameter. Studies on similar quinazolone systems have shown that the reaction occurs in two stages: an initial phosphorylation at lower temperatures (below 25 °C), followed by the conversion to the chloro-derivative upon heating to 70-90 °C. nih.gov This temperature control can help minimize the formation of impurities. nih.gov

Furthermore, the reaction is often facilitated by the addition of a tertiary amine base, such as pyridine (B92270) or diisopropylethylamine. researchgate.netresearchgate.net These bases can neutralize the HCl generated during the reaction and may assist in activating the substrate.

More advanced catalytic methods have also emerged. For instance, photoredox-catalysed chlorination of quinoxalin-2(1H)-ones has been developed, utilizing alternative chlorine sources like chloroform (B151607) under mild, visible-light conditions. rsc.orgresearchgate.net These modern protocols offer pathways with improved regioselectivity and operational simplicity, representing a significant enhancement over classical methods. rsc.orgresearchgate.net

Table 2: Comparison of Chlorination Methods for Quinoxalin-2-ol

MethodReagent(s)ConditionsKey Features
Classical POCl₃ (excess)RefluxStandard, widely used procedure.
Optimized Classical POCl₃, Tertiary Amine BaseControlled heating (e.g., 70-90 °C)Improved control, potential for higher purity. nih.govresearchgate.net
Photoredox Catalysis Photocatalyst, Chloroform (CHCl₃)Visible light, mild temperaturesHigh regioselectivity, operationally simple, innovative chlorine source. rsc.org

Advanced Derivatization and Functionalization Strategies

The electron-deficient nature of the quinoxaline ring system, further enhanced by the presence of two fluorine atoms, renders the 6- and 7-positions susceptible to a range of chemical modifications. These transformations are pivotal for the synthesis of complex molecules with tailored electronic and steric properties.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies for modifying this compound. The strong electron-withdrawing effect of the fluorine atoms, coupled with the inherent electronic properties of the quinoxaline nucleus, facilitates the attack of various nucleophiles, leading to the displacement of one or both fluorine atoms.

The fluorine substituents at the C6 and C7 positions of this compound are readily displaced by a wide array of nucleophiles. This reactivity allows for the introduction of nitrogen, sulfur, and oxygen-based functional groups, which are prevalent in biologically active compounds and functional materials.

Amine nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocycles, readily participate in SNAr reactions with this compound. These reactions typically proceed under mild conditions, often accelerated by microwave irradiation, to afford 6-amino or 6,7-diaminoquinoxaline derivatives. The resulting compounds are of significant interest due to their potential as inhibitors of various kinases and other biological targets.

Thiol-based nucleophiles, such as thiophenols and alkyl thiols, also exhibit high reactivity towards this compound. The reactions are generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylacetamide (DMAc). These conditions facilitate the formation of the corresponding thioether derivatives. researchgate.net

Alkoxides, generated from alcohols and a suitable base, can also displace the fluorine atoms to form ether linkages. These reactions expand the chemical space accessible from the this compound core, allowing for the incorporation of a variety of oxygen-containing moieties.

The following table summarizes representative examples of SNAr reactions on this compound.

NucleophileReagents and ConditionsProductYield (%)
Morpholine (B109124)K2CO3, DMF, 80 °C6,7-dimorpholinoquinoxaline85
4-MethoxythiophenolK2CO3, DMAc, rt-100 °C6,7-bis(4-methoxyphenoxy)quinoxalineNot Specified
Sodium MethoxideCH3OH, reflux6,7-dimethoxyquinoxalineNot Specified

In dihalogenated quinoxalines, the regioselectivity of nucleophilic aromatic substitution is a critical aspect that dictates the final product structure. The positions of the halogen atoms and the nature of the nucleophile and reaction conditions all play a role in determining which halogen is preferentially substituted. While specific experimental studies on the regioselectivity of this compound are not extensively detailed in the provided search results, general principles of SNAr on dihalo-heterocycles can be applied.

The electron-withdrawing nature of the pyrazine (B50134) ring in the quinoxaline system activates both C6 and C7 positions towards nucleophilic attack. In unsymmetrical nucleophilic attacks, the relative reactivity of the C6 and C7 positions can be influenced by subtle electronic and steric factors. For instance, the presence of a substituent on the quinoxaline ring could electronically differentiate the two fluorine atoms, leading to a preferred site of attack. Similarly, bulky nucleophiles might exhibit a preference for the less sterically hindered position. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely site of nucleophilic attack by analyzing the LUMO coefficients and the relative stabilities of the Meisenheimer intermediates. researchgate.netnih.govlassbio.com.br

The synthesis of this compound can potentially be achieved through a direct halogen exchange (Halex) reaction on a preformed 6,7-dichloroquinoxaline (B20963) precursor. This process involves the substitution of chlorine atoms with fluorine atoms, typically using a fluoride (B91410) salt at elevated temperatures. While a specific example for the synthesis of this compound via this method was not found in the search results, the Halex process is a well-established industrial method for the production of fluoroaromatics. The reaction is generally carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, with potassium fluoride being a common fluorine source. The efficiency of the exchange is often dependent on the activation of the aromatic ring by electron-withdrawing groups, a condition that is met in the quinoxaline system.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic systems. For this compound, these methods provide a powerful tool for the formation of carbon-carbon bonds, enabling the construction of extended conjugated systems with applications in materials science.

The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate, is a highly effective method for creating new carbon-carbon bonds. wikipedia.orglibretexts.org This reaction is particularly valuable for the synthesis of conjugated polymers and other functional materials due to its tolerance of a wide range of functional groups and its reliability. wiley-vch.deresearchgate.net

In the context of this compound, the fluorine atoms can serve as leaving groups in Stille coupling reactions, although they are generally less reactive than bromine or iodine. The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and involves the coupling of the dihaloquinoxaline with an organodistannane reagent. This approach allows for the extension of the π-conjugated system of the quinoxaline core, leading to materials with interesting photophysical and electronic properties. rsc.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. rsc.org

Below is a representative data table for a Stille coupling reaction involving a dihaloaromatic compound.

DihaloaromaticOrganostannaneCatalystLigandSolventTemp (°C)ProductYield (%)
1,4-DibromobenzeneHexamethylditinPd(PPh3)4PPh3Toluene110Poly(p-phenylene)Not Specified
This compound2,5-bis(tributylstannyl)thiophenePd(PPh3)4PPh3Toluene110Alternating copolymer of quinoxaline and thiophene (B33073)Not Specified

Cycloaddition and Condensation Reactions

Cycloaddition and condensation reactions offer powerful tools for constructing complex heterocyclic systems from the this compound core or its precursors. These transformations enable the synthesis of derivatives with expanded ring systems and diverse functionalities.

Beirut Reaction for this compound-N,N'-Dioxides Synthesis

The Beirut reaction is a versatile method for the synthesis of quinoxaline-N,N'-dioxides. It involves the cycloaddition reaction between a benzofuroxan (B160326) and an enolate-forming species, such as β-ketoesters or β-diketones. For the synthesis of this compound-N,N'-dioxides, the key starting material is 5,6-difluorobenzofuroxan.

The reaction proceeds via the nucleophilic addition of an enolate ion to one of the electrophilic nitrogen atoms of the benzofuroxan ring, followed by cyclization and rearrangement to yield the quinoxaline-N,N'-dioxide scaffold. The reaction is typically catalyzed by a base, such as triethylamine, which can also serve as the solvent. Studies have shown that the choice of base and solvent can influence the reaction's outcome, sometimes leading to selective substitution of a fluorine atom if cyclic amines like morpholine are used in an alcohol solvent.

This methodology has been successfully applied to synthesize various this compound-N,N'-dioxide derivatives, which are important scaffolds for identifying new bioactive compounds.

Reactions with β-Diketones under Acid Catalysis

Acid-catalyzed condensation reactions provide a classical and effective route for the synthesis of fused heterocyclic systems. While direct acid-catalyzed condensation of the this compound parent molecule with β-diketones is not extensively documented, related transformations using functionalized quinoxaline precursors are well-established, most notably the Friedländer annulation.

The Friedländer synthesis involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-diketone, to form a quinoline (B57606) or related fused system. In the context of this compound, a plausible synthetic route to fused pyrimido[4,5-b]quinoxalines would involve the acid-catalyzed condensation of 2,3-diamino-6,7-difluoroquinoxaline with a β-diketone.

In this hypothetical reaction, one amino group of the diamine would initially condense with one of the carbonyl groups of the β-diketone. Subsequent intramolecular cyclization and dehydration, driven by the acidic catalyst (e.g., p-toluenesulfonic acid or acetic acid), would lead to the formation of the fused pyrimidine (B1678525) ring. This approach is a powerful tool for building complex, polycyclic aromatic systems derived from the this compound core.

Regioselective Halogenation of Quinoxaline Derivatives

The introduction of additional halogen atoms at specific positions on the quinoxaline ring is a crucial step for subsequent functionalization, particularly for creating monomers for polymerization. Achieving high regioselectivity in these halogenation reactions is paramount to avoid the formation of undesired isomers and to ensure the synthesis of well-defined final products.

Triflic Acid-Assisted Bromination Methodologies

A highly efficient and regioselective method for the bromination of this compound derivatives has been developed utilizing triflic acid (TfOH) as a promoter. This methodology is particularly important for the synthesis of the acceptor unit used in the high-performance donor polymer PTQ10, which is widely used in organic solar cells.

The synthesis starts with the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate to produce this compound-2-ol. The subsequent bromination of this intermediate presents a challenge in controlling the position of bromine introduction. The use of triflic acid as an assistant allows for the highly regioselective dibromination at the 5- and 8-positions, yielding 5,8-dibromo-6,7-difluoroquinoxaline-2-ol in high yield. This transformation is critical for the economical and scalable synthesis of the PTQ10 precursor. The triflic acid is believed to activate the substrate, directing the electrophilic bromine to the desired positions.

Table 2: Triflic Acid-Assisted Regioselective Bromination

Substrate Reagent Promoter Product Yield
This compound-2-ol N-Bromosuccinimide (NBS) Triflic Acid (TfOH) 5,8-Dibromo-6,7-difluoroquinoxaline-2-ol High

This table highlights the key components and outcome of the regioselective bromination reaction.

Introduction of Specific Side Chains for Property Modulation

The physical and electronic properties of this compound-based materials can be finely tuned by the introduction of specific side chains. These chains are not merely for imparting solubility; they play a crucial role in influencing molecular packing, thin-film morphology, energy levels, and ultimately, the performance of devices fabricated from these materials.

In the context of organic electronics, long, often branched, alkyl or alkoxy chains are commonly attached to the 2- and 3-positions of the quinoxaline ring or to the co-monomer units. The nature of these side chains—their length, branching point, and dimensionality (linear vs. two-dimensional)—has a profound impact. For example, in D-A copolymers based on benzodithiophene and fluorinated quinoxaline, systematic investigation has shown that:

Branched alkoxyl side chains can deepen the HOMO energy level and improve the open-circuit voltage (Voc) of solar cell devices.

Linear and 2D conjugated side chains can enhance thermal stability and optical absorption. researchgate.net

This "side-chain engineering" is a critical strategy for optimizing the performance of this compound-based materials. By carefully selecting the side chains, researchers can control the intermolecular interactions and solid-state packing, which are key determinants of charge transport and device efficiency.

Table 3: Effect of Side Chain Variation on Polymer Properties

Polymer Backbone Side Chain Type Effect on HOMO Level Effect on Device Voc
BDT-DFQX Linear Alkoxyl - -
BDT-DFQX Branched Alkoxyl Deepened Improved
BDT-DFQX 2D Conjugated (Alkylthienyl) Lowered Increased

This table summarizes the influence of different side chain architectures on the electronic properties and device performance of Benzodithiophene (BDT) - this compound (DFQX) copolymers. researchgate.net

Synthetic Routes to Macrocyclic Ligands Incorporating Difluoroquinoxaline Fragments

The construction of macrocyclic ligands containing the this compound unit is a sophisticated process that requires a multi-step approach, beginning with the synthesis of a suitable functionalized quinoxaline precursor. A common and effective strategy involves the preparation of a this compound derivative bearing reactive groups at the 2 and 3 positions, which can then undergo a cyclization reaction with an appropriate linker.

A plausible and widely applicable route is the synthesis of crown ether-type macrocycles. This begins with the cyclocondensation of 4,5-difluoro-1,2-phenylenediamine with a 1,2-dicarbonyl compound that is itself substituted with functionalities suitable for macrocyclization, such as hydroxyl or thiol groups. For instance, the reaction of 4,5-difluoro-1,2-phenylenediamine with 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione (B37233) (4,4'-dihydroxybenzil) in a suitable solvent like ethanol or acetic acid yields 6,7-difluoro-2,3-bis(4-hydroxyphenyl)quinoxaline. This reaction is a standard method for forming the quinoxaline core. mdpi.commdpi.com

With the di-hydroxylated this compound precursor in hand, the macrocycle can be formed through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves a nucleophilic substitution reaction between the deprotonated hydroxyl groups of the quinoxaline derivative (acting as the nucleophile) and a dihaloalkane (acting as the electrophile). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyls, and a high-boiling point polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. The choice of the dihaloalkane (e.g., 1,5-dibromopentane (B145557) or 1,8-dibromooctane) determines the size of the resulting macrocyclic cavity.

Table 1: Proposed Synthesis of a this compound-Containing Crown Ether

StepReactantsReagents/ConditionsProductReaction Type
14,5-Difluoro-1,2-phenylenediamine, 1,2-bis(4-hydroxyphenyl)ethane-1,2-dioneEthanol, Reflux6,7-Difluoro-2,3-bis(4-hydroxyphenyl)quinoxalineCyclocondensation
26,7-Difluoro-2,3-bis(4-hydroxyphenyl)quinoxaline, 1,n-DihaloalkaneK₂CO₃, DMF, HeatMacrocyclic Crown EtherWilliamson Ether Synthesis (SN2)

This template-free approach provides a versatile pathway to a range of macrocycles where the cavity size and properties can be systematically varied.

Methodological Considerations for Synthetic Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. youtube.com It provides a theoretical measure of how "green" a synthesis is, with higher atom economy indicating less waste generation.

The synthesis of macrocycles incorporating this compound can be analyzed in terms of the atom economy of its key steps:

Quinoxaline Formation: The initial cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is highly atom-economical. In the formation of 6,7-difluoro-2,3-diphenylquinoxaline from 4,5-difluorobenzene-1,2-diamine and benzil (B1666583), the reaction is a condensation that eliminates two molecules of water.

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For this type of reaction, the only atoms not incorporated into the final product are from the two molecules of water that are eliminated. This leads to a very high atom economy, making it an efficient method for constructing the core heterocyclic structure.

Macrocyclization (Williamson Ether Synthesis): The Williamson ether synthesis, used for the final ring-closing step, is a substitution reaction. In the proposed synthesis of a crown ether, the reaction is between the di-phenoxide of the quinoxaline derivative and a dihaloalkane. The byproducts are two equivalents of a salt (e.g., potassium bromide if K₂CO₃ and a dibromoalkane are used).

The introduction of fluorine atoms via C-F bond formation reactions can sometimes have lower atom economy, especially in classical methods that use harsh fluorinating agents. harvard.edu However, by using a pre-fluorinated starting material like 4,5-difluoro-1,2-phenylenediamine, the issue of low atom economy associated with the fluorination step itself is circumvented in the context of the final product assembly.

Ensuring the purity of the final macrocyclic product is critical, and this requires careful control throughout the synthetic sequence, followed by robust isolation and purification techniques. The presence of fluorine in the this compound moiety introduces specific challenges and considerations.

Purity Control:

Starting Materials: The purity of the initial 4,5-difluoro-1,2-phenylenediamine and the substituted benzil is paramount. Impurities in these starting materials can lead to the formation of undesired side-products that may be difficult to separate from the desired quinoxaline.

Reaction Monitoring: Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of both the condensation and macrocyclization reactions to ensure complete consumption of starting materials and to identify the formation of any byproducts.

Regioisomerism: In cases where unsymmetrical diamines or dicarbonyl compounds are used, the formation of regioisomers is a significant concern. For this compound synthesis from 4,5-difluoro-1,2-phenylenediamine, this is not an issue. However, if a substituted unsymmetrical benzil were used, two different regioisomers of the quinoxaline could form, complicating purification. mdpi.com

Isolation and Purification Techniques:

Recrystallization: This is a powerful technique for purifying solid organic compounds. The synthesized 6,7-difluoro-2,3-disubstituted quinoxaline precursor is typically a crystalline solid and can often be purified effectively by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate). The choice of solvent is crucial and is determined empirically to maximize the recovery of the pure product while leaving impurities in the mother liquor.

Column Chromatography: This is the most common and versatile method for purifying organic compounds. For fluorinated molecules like this compound derivatives, silica (B1680970) gel is the standard stationary phase. The polarity of the eluent (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is adjusted to achieve optimal separation. The fluorine atoms can alter the polarity and adsorption characteristics of the molecule compared to its non-fluorinated analogues, which may require adjustments to standard chromatographic conditions. uq.edu.au In some cases, specialized fluorinated stationary phases can be used to improve the separation of complex mixtures of fluorinated compounds.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging mixtures (such as regioisomers), preparative HPLC is often employed. This technique offers higher resolution than standard column chromatography.

The purification of the final macrocyclic product can be particularly challenging due to its high molecular weight and potentially low solubility. A combination of these techniques, often starting with column chromatography followed by a final recrystallization, is typically required to obtain the macrocyclic ligand with the high degree of purity necessary for subsequent applications.

Reaction Mechanisms and Reactivity Profiles of 6,7 Difluoroquinoxaline

Detailed Mechanistic Pathways in Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of 6,7-difluoroquinoxaline. The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. wikipedia.org

The two fluorine atoms at the C-6 and C-7 positions of the quinoxaline (B1680401) ring play a pivotal role in enhancing the molecule's reactivity towards nucleophiles. Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect (-I effect) on the benzene (B151609) portion of the quinoxaline core. This effect significantly reduces the electron density of the aromatic system, making it highly electrophilic and susceptible to attack by nucleophiles.

This increased electrophilicity facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the fluorine atoms. The reaction proceeds through the formation of a Meisenheimer complex, an anionic intermediate whose stability is crucial for the reaction to proceed. The electron-withdrawing fluorine atoms help to stabilize the negative charge in this intermediate through their inductive effects, thereby lowering the activation energy of the reaction. For instance, this compound readily reacts with various nucleophiles, such as amines and indoles, to form mono- and di-substituted derivatives. researchgate.net

The reactivity of the this compound system can be further modulated by the presence of additional electron-withdrawing groups on the heterocyclic or carbocyclic ring. For example, in a compound like 2-chloro-6,7-difluoroquinoxaline, the chlorine atom also contributes to the electron-deficient nature of the ring system. The combination of the two fluorine atoms and the chlorine atom creates a highly electron-deficient aromatic ring, which strongly favors nucleophilic aromatic substitution.

The presence of multiple electron-withdrawing groups enhances the electrophilicity of the carbon atoms bearing the leaving groups, making them more susceptible to nucleophilic attack. This is evident in the relative ease with which halogenated quinoxalines undergo substitution reactions. For example, the fluorine atoms in this compound can be substituted by various nucleophiles, including amines, thiols, and alkoxides.

Catalytic Mechanisms in Quinoxaline Transformations

Catalysis plays a significant role in expanding the synthetic utility of this compound, enabling transformations that are otherwise difficult to achieve. Both acid and metal catalysis are employed to facilitate specific reactions.

Studies have shown that convenient methods for the synthesis of quinoxaline derivatives can be achieved through the nucleophilic aromatic substitution of hydrogen in the heteroaromatic part of the molecule under conditions of acid catalysis. researchgate.netchimicatechnoacta.ruuco.es For this compound, reactions involving the substitution of fluorine atoms with amines have been studied, leading to the formation of monofluoro derivatives. researchgate.netchimicatechnoacta.ruresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds and have been applied to functionalize halogenated quinoxalines. The general mechanism for these reactions involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Oxidative Addition : The active Pd(0) catalyst reacts with the haloquinoxaline (e.g., a bromo- or chloro-derivative of this compound) to form an organopalladium(II) complex.

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the quinoxaline core, providing access to a diverse range of complex molecules.

Table 1: Overview of Catalytic Cycles in Palladium-Catalyzed Cross-Coupling

StepDescriptionIntermediate
Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-halide bond of the quinoxaline derivative.Organopalladium(II) halide complex
TransmetalationThe organic group from the coupling partner (e.g., organoboron reagent) replaces the halide on the palladium complex.Diorganopalladium(II) complex
Reductive EliminationThe two organic fragments are eliminated from the palladium, forming a new C-C bond and regenerating the Pd(0) catalyst.Pd(0) catalyst

Oxidation and Reduction Chemistry of the Quinoxaline Core

The quinoxaline ring system can undergo both oxidation and reduction reactions, leading to products with modified electronic and structural properties.

The oxidation of the quinoxaline core can lead to different products depending on the oxidizing agent used. researchgate.net Strong oxidizing agents like alkaline potassium permanganate (B83412) can cleave the benzene ring to yield pyrazine-2,3-dicarboxylic acid. researchgate.net Milder oxidation with peracids or a complex of hypofluorous acid with acetonitrile (B52724) can lead to the formation of quinoxaline N-oxides or 1,4-di-N-oxides. researchgate.netnih.govacs.org The formation of N-oxides is significant as it can alter the reactivity of the quinoxaline ring and is a common feature in biologically active molecules. nih.gov

The reduction of the quinoxaline ring typically affects the pyrazine (B50134) portion of the molecule. Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can reduce the pyrazine ring to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. researchgate.net The specific outcome and stereoselectivity of the reduction can depend on the substituents present on the quinoxaline ring and the reducing system employed. researchgate.net For instance, the reduction of 2,3-disubstituted quinoxalines with sodium borohydride in trifluoroacetic acid has been shown to stereoselectively produce cis-1,2,3,4-tetrahydroquinoxalines.

Advanced Characterization and Spectroscopic Analysis of 6,7 Difluoroquinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 6,7-difluoroquinoxaline derivatives, providing detailed information about the molecular framework and the electronic environment of individual atoms.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is fundamental in confirming the identity and purity of synthesized this compound derivatives. The chemical shifts, coupling constants, and signal multiplicities of the aromatic and substituent protons offer a wealth of structural information.

For instance, in a study of 2-ethoxy-6,7-difluoroquinoxaline, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displayed a triplet for the methyl (CH₃) protons at approximately δ 1.33–1.36 ppm and a quartet for the methylene (B1212753) (OCH₂) protons at δ 4.23–4.29 ppm, characteristic of an ethoxy group. The aromatic protons appeared as a multiplet in the range of δ 7.24–8.80 ppm. vulcanchem.com

In more complex derivatives, such as those designed for organic solar cells, ¹H NMR is crucial for verifying the successful incorporation of various substituents. For example, the ¹H NMR spectrum of 5,8-bis(5-bromothiophen-2-yl)-2,3-bis(4-(2-ethylhexyloxy)-3-fluorophenyl)-6,7-difluoroquinoxaline (a monomer labeled M1) showed distinct signals for the aromatic protons on the quinoxaline (B1680401), thiophene (B33073), and phenyl rings, as well as the protons of the 2-ethylhexyloxy side chains. rsc.org Specifically, signals at δ 7.80 (d, 2H), 7.50 (dd, 2H), 7.44 (d, 2H), 7.24 – 7.18 (m, 2H), and 7.02 (t, 2H) ppm were assigned to the aromatic protons. rsc.org The aliphatic protons of the side chains were observed at δ 4.05 – 3.97 (m, 4H), 1.84 (dt, 2H), 1.66 – 1.22 (m, 16H), and 0.95 (ddd, 12H) ppm. rsc.org

Furthermore, two-dimensional NMR techniques, such as ¹H-¹H DQ-SQ (Double Quantum-Single Quantum) NMR, can provide insights into the spatial proximity and intermolecular interactions between adjacent molecules in thin films, which is critical for understanding the performance of these materials in devices. researchgate.net

Table 1: Selected ¹H NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm) and Assignment
2-Ethoxy-6,7-difluoroquinoxalineCDCl₃1.33–1.36 (t, 3H, CH₃), 4.23–4.29 (q, 2H, OCH₂), 7.24–8.80 (m, 4H, aromatic) vulcanchem.com
5,8-bis(5-bromothiophen-2-yl)-2,3-bis(4-(2-ethylhexyloxy)-3-fluorophenyl)-6,7-difluoroquinoxaline (M1)CDCl₃7.80 (d, 2H), 7.50 (dd, 2H), 7.44 (d, 2H), 7.24 – 7.18 (m, 2H), 7.02 (t, 2H), 4.05 – 3.97 (m, 4H), 1.84 (dt, 2H), 1.66 – 1.22 (m, 16H), 0.95 (ddd, 12H) rsc.org
6,7-Dichloro-2-(thiophen-2-yl)quinoxalineCDCl₃9.20 (s, 1H), 8.19 (s, 1H), 8.17 (s, 1H), 7.87 (dd, 1H), 7.59 (dd, 1H), 7.22 (dd, 1H) rsc.org

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

In the case of 2-ethoxy-6,7-difluoroquinoxaline, ¹³C NMR signals were observed at δ 162.1 (C-F), 148.9 (C-O), and 14.2 (CH₃), confirming the presence of the fluoro, ethoxy, and methyl groups attached to the quinoxaline core. vulcanchem.com The signal at δ 162.1 ppm is characteristic of a carbon atom directly bonded to a highly electronegative fluorine atom.

For more complex structures, such as 2-(thiophen-2-yl)-6,7-difluoroquinoxaline, the ¹³C{¹H} NMR spectrum in CDCl₃ shows a series of signals corresponding to the different carbon environments. The carbons attached to fluorine exhibit large carbon-fluorine coupling constants (¹JCF), which is a key diagnostic feature. For this compound, the signals for the fluorinated carbons appear as doublets of doublets at δ 152.9 (¹JCF = 256.6 Hz, ²JCF = 16.1 Hz) and δ 151.9 (¹JCF = 256.0 Hz, ²JCF = 16.0 Hz). rsc.org Other aromatic carbon signals were observed at δ 147.7, 142.2, 141.7, 139.7 (dd), 138.6 (dd), 130.4, 128.7, 127.4, 115.1 (dd), and 114.9 (dd) ppm. rsc.org

The analysis of ¹³C NMR spectra is crucial for confirming the regiochemistry of substitution and for understanding the electronic effects of different substituents on the quinoxaline backbone. agriculturejournals.cz

Table 2: Selected ¹³C NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm) and Assignment
2-Ethoxy-6,7-difluoroquinoxalineCDCl₃162.1 (C-F), 148.9 (C-O), 14.2 (CH₃) vulcanchem.com
2-(Thiophen-2-yl)-6,7-difluoroquinoxalineCDCl₃152.9 (dd, ¹JCF = 256.6 Hz), 151.9 (dd, ¹JCF = 256.0 Hz), 147.7, 142.2, 141.7, 139.7 (dd), 138.6 (dd), 130.4, 128.7, 127.4, 115.1 (dd), 114.9 (dd) rsc.org
6,7-Dichloro-2-(thiophen-2-yl)quinoxalineCDCl₃148.4, 143.2, 141.7, 141.2, 140.1, 135.2, 133.7, 130.9, 129.9, 128.8, 128.8, 127.9 rsc.org

Electronic Spectroscopy

Electronic spectroscopy techniques, including UV-Vis absorption and fluorescence spectroscopy, are vital for probing the electronic structure and photophysical properties of this compound derivatives. These properties are of paramount importance for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions between molecular orbitals. The position of the absorption maxima (λmax) and the shape of the absorption spectrum are sensitive to the extent of π-conjugation and the presence of electron-donating and electron-withdrawing groups.

Derivatives of this compound designed for photovoltaic applications often exhibit broad absorption bands extending into the visible region. For example, small molecules based on a 2,3-didodecyl-6,7-difluoroquinoxaline core and thienothiophene units show a broad absorption band from 400 to 700 nm. researchgate.net This broad absorption is desirable for capturing a larger portion of the solar spectrum.

In another study, two small molecule donors, M1 and M2, containing a benzo[1,2-b:4,5-b′]dithiophene core and this compound end-groups, exhibited absorption maxima in solid thin films at 536 nm and 540 nm, respectively. tandfonline.com Their absorption onsets were at 582 nm and 592 nm, corresponding to optical band gaps of 2.31 eV and 2.10 eV. tandfonline.com These values are crucial for determining the potential of these materials in organic solar cells.

The solvent can also influence the absorption spectra. For instance, the UV-Vis absorption spectrum of 2-(thiophen-2-yl)-6,7-difluoroquinoxaline in acetonitrile (B52724) showed absorption maxima at 215, 268, 355, and 367 nm. rsc.org

Table 3: UV-Vis Absorption Data for this compound Derivatives

CompoundMediumAbsorption Maxima (λmax, nm)Optical Band Gap (eV)
Small molecules with 2,3-didodecyl-6,7-difluoroquinoxaline core-400-700 (broad band) researchgate.net-
M1 (benzo[1,2-b:4,5-b′]dithiophene core, this compound end-groups)Solid thin film536 tandfonline.com2.31 tandfonline.com
M2 (benzo[1,2-b:4,5-b′]dithiophene core, this compound end-groups)Solid thin film540 tandfonline.com2.10 tandfonline.com
2-(Thiophen-2-yl)-6,7-difluoroquinoxalineAcetonitrile215, 268, 355, 367 rsc.org-

Fluorescence Spectroscopy for Emission Properties and Quantum Yields

Fluorescence spectroscopy provides information about the emissive properties of molecules upon excitation with light. The emission wavelength, fluorescence quantum yield (ΦF), and fluorescence lifetime are key parameters for applications in OLEDs and fluorescent probes. The fluorescence quantum yield is defined as the ratio of photons emitted to photons absorbed. horiba.com

Research has shown that the emission properties of quinoxaline derivatives can be tuned by modifying their chemical structure. For instance, V-shaped D-π-A-π-D chromophores containing a this compound acceptor exhibit distinct emission properties. researchgate.net It has been observed that replacing a this compound core with a 6-cyanoquinoxaline core can lead to a red-shift in both absorption and emission maxima. researchgate.netresearchgate.net

The fluorescence quantum yield is a measure of the efficiency of the emission process. For some coumarin (B35378) derivatives, which are also heterocyclic compounds, high fluorescence quantum yields of up to 0.83 have been reported. rsc.org While specific quantum yield data for a wide range of this compound derivatives is not extensively detailed in the provided search results, the general principles of fluorescence suggest that structural modifications will significantly impact their emissive efficiency. nih.gov For instance, the introduction of heavy atoms or groups that promote intersystem crossing can lead to lower fluorescence quantum yields.

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry (CV), are employed to determine the electrochemical properties of this compound derivatives, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for understanding charge injection, transport, and separation processes in organic electronic devices.

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials obtained from CV measurements. The electron-withdrawing nature of the two fluorine atoms in the this compound unit generally leads to a lowering of both the HOMO and LUMO energy levels.

For a series of small molecules (SM1, SM2, and SM3) based on 2,3-didodecyl-6,7-difluoroquinoxaline, the HOMO/LUMO energy levels were determined to be –5.70/–3.48 eV, –5.57/–3.42 eV, and –5.66/–3.59 eV, respectively. researchgate.net These values are crucial for matching the energy levels with those of acceptor materials in organic solar cells to ensure efficient charge separation.

In another study comparing polymers with monofluoroquinoxaline (FQx) and difluoroquinoxaline (DFQx) units, the polymer with the DFQx unit (PB-DFQx) exhibited a deeper HOMO energy level (–5.70 eV) compared to the polymer with the FQx unit (PB-FQx, –5.62 eV). researchgate.net This lowering of the HOMO level is a direct consequence of the increased electron-withdrawing strength of the difluoro-substituted quinoxaline.

The electrochemical reduction of 2-substituted quinoxaline derivatives has been studied, revealing that the process is often characterized by a single-electron transfer, which can be important for understanding their behavior in various environments. abechem.com

Table 4: Electrochemical Data for this compound Derivatives

CompoundHOMO (eV)LUMO (eV)
SM1 (2,3-didodecyl-6,7-difluoroquinoxaline based)-5.70 researchgate.net-3.48 researchgate.net
SM2 (2,3-didodecyl-6,7-difluoroquinoxaline based)-5.57 researchgate.net-3.42 researchgate.net
SM3 (2,3-didodecyl-6,7-difluoroquinoxaline based)-5.66 researchgate.net-3.59 researchgate.net
PB-DFQx (polymer with difluoroquinoxaline unit)-5.70 researchgate.net-3.63 researchgate.net
PB-FQx (polymer with monofluoroquinoxaline unit)-5.62 researchgate.net-3.64 researchgate.net

Thermal and Chromatographic Analysis

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature. researchgate.netd-nb.info For materials used in electronic devices, high thermal stability is essential to ensure long-term operational durability. TGA curves indicate the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.

Derivatives of this compound generally exhibit good thermal stability. For example, a series of small molecules (SM1, SM2, SM3) designed for organic solar cells showed high decomposition temperatures, indicating they are stable enough for device fabrication and operation. nih.gov Similarly, copolymers incorporating the this compound unit, such as PCPDTQxF and PDTSQxF, have been shown to possess excellent thermal stability, a critical property for photovoltaic applications. The introduction of fluorine atoms can, in some cases, enhance the volatility of materials without compromising their decomposition temperature.

Table 2: Thermal Stability of this compound-Based Materials by TGA

Material Decomposition Temperature (Td) at 5% Weight Loss (°C) Source
SM1 >300 nih.gov
SM2 >300 nih.gov
SM3 >300 nih.gov
PCPDTQxF ~350
PDTSQxF ~350

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing polymers. pensoft.net It separates macromolecules based on their size in solution to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). pensoft.netresearchgate.net These parameters are crucial as they significantly influence the processing, morphology, and final performance of polymer-based devices.

For polymers containing the this compound moiety, GPC is routinely used to confirm successful polymerization and to understand batch-to-batch consistency. For instance, two copolymers, PCPDTQxF and PDTSQxF, were analyzed by GPC, revealing number-average molecular weights (Mn) of 8,300 and 12,400 g/mol , respectively. Their corresponding polydispersity indices (PDI) were 1.96 and 4.29. In another study, different batches of a polymer named PBQ9, which also contains a this compound unit, were synthesized. lcms.cz GPC analysis showed Mn values ranging from 20.7 to 45.9 kDa with PDI values between 1.19 and 1.89, highlighting the importance of this technique for quality control in polymer synthesis. lcms.cz

Table 3: Molecular Weight Data for this compound-Containing Polymers from GPC

Polymer Number-Average Molecular Weight (Mn, g/mol) Weight-Average Molecular Weight (Mw, g/mol) Polydispersity Index (PDI) Source
PCPDTQxF 8,300 16,100 1.96
PDTSQxF 12,400 53,100 4.29
PBQ9-1 24,800 - 1.19 lcms.cz
PBQ9-3 45,900 - 1.57 lcms.cz
PBQ9-6 20,700 - 1.28 lcms.cz
PBQ9-7 24,200 - 1.89 lcms.cz

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is an indispensable tool in synthetic chemistry for assessing the purity of newly synthesized compounds and for purifying products. jddt.in Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. chromatographyonline.com

For this compound and its derivatives, HPLC is crucial for validating the purity of the final products and intermediates. jddt.in The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A chromatogram is produced where each compound appears as a peak at a specific retention time. The area of the peak is proportional to the concentration of that compound in the sample, allowing for quantitative purity assessment. rsc.org While specific retention times are highly dependent on the exact method parameters (e.g., column, mobile phase composition, flow rate), the use of HPLC has been cited for the purity validation of various quinoxaline derivatives, ensuring that materials are of sufficient quality (>99%) for subsequent research and application. jddt.inacs.org Chiral HPLC methods have also been developed to separate enantiomers of quinoxaline derivatives, which is critical when stereochemistry affects biological activity or material properties. researchgate.netresearchgate.net

Table 4: Representative Data from an HPLC Purity Analysis

Peak No. Retention Time (min) Area (%) Identity
1 2.5 0.15 Impurity A
2 4.8 99.80 This compound Derivative
3 5.3 0.05 Impurity B

This table is a representative example illustrating how HPLC data is presented. Actual retention times vary with analytical conditions.

Morphological and Microstructural Investigations

X-ray Powder Diffraction (XRD) is a non-destructive analytical technique used to characterize the crystalline nature of materials. It provides information on the crystal structure, degree of crystallinity, and molecular packing, such as the lamellar and π-π stacking distances in conjugated polymers. These microstructural features are critical as they directly influence charge transport properties in organic electronic devices.

In the study of polymers containing this compound, XRD patterns are used to investigate molecular organization. For example, the XRD pattern of a polymer named PPyQxff, which incorporates a this compound unit, showed a diffraction peak in the small angle region at 2θ = 3.78°, corresponding to a lamellar distance of approximately 23.4 Å. epo.org Although the features were poorly defined, indicating moderate crystallinity, this spacing relates to the packing of the polymer backbones. epo.org Furthermore, studies on similar fluorinated and non-fluorinated donor-acceptor polymers have used XRD to determine the π-π stacking distance, which is the distance between adjacent aromatic planes. A narrow π-π stacking distance, often around 3.5 Å, is desirable as it facilitates efficient intermolecular charge hopping. epo.org The analysis of diffraction peak widths can also provide an estimation of the crystallite size through the Scherrer equation.

Table 5: Structural Data from XRD Analysis of a this compound-Containing Polymer

Polymer Diffraction Angle (2θ) Lamellar d-spacing (Å) π-π Stacking Distance (Å) Source
PPyQxff 3.78° 23.4 - epo.org
CDTHPTBTF - - 3.48 epo.org

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compound This compound
SM1, SM2, SM3 Small molecules based on a this compound core with thiophene donor units
PCPDTQxF Poly[cyclopentadithiophene-alt-6,7-difluoro-2,3-dihexylquinoxaline]
PDTSQxF Poly[dithienosilole-alt-6,7-difluoro-2,3-dihexylquinoxaline]
FNE55, FNE56 Organic sensitizer (B1316253) dyes containing a this compound moiety
PBQ9 Copolymer of a this compound derivative and 4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b′]-dithiophene
PPyQxff Poly(4,5,9,10-tetrakis((2-ethylhexyl)oxy]pyrene-alt-2,3-bis(3-(octyloxy)phenyl)-5,8-di(2-thienyl)-6,7-difluoroquinoxaline)
CDTHPTBTF Fluorinated copolymer of cyclopentadithiophene and benzothiadiazole
Fc/Fc⁺ Ferrocene/Ferrocenium redox couple

Atomic Force Microscopy (AFM) for Thin Film Morphology

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface topography of thin films at the nanoscale. For this compound derivatives, AFM reveals critical information about surface roughness, phase separation, and domain size in blend films, which are crucial factors for the performance of organic solar cells.

Research on narrow bandgap polymers incorporating a fluorine-functionalized quinoxaline unit demonstrates the influence of molecular structure on film morphology. researchgate.net In a study comparing a polymer with a difluoro-quinoxaline unit (PBDTT-DTmFQx) to its non-fluorinated counterpart (PBDTT-DTQx) in blend films with PC71BM, AFM images showed distinct differences. researchgate.net The fluorinated polymer blend exhibited a smoother and more uniform surface morphology, which is often correlated with more efficient charge transport and higher photovoltaic performance. researchgate.net

Similarly, studies on other quinoxaline-based polymers for solar cells have utilized AFM to correlate surface morphology with device efficiency. aip.org For instance, the morphology of active layers composed of a quinoxaline-based donor polymer and a fullerene acceptor was found to be significantly affected by the polymer's substituent groups and the solvent system used for spin-coating. aip.orgresearchgate.net Favorable morphologies, characterized by well-defined interpenetrating networks and smooth surfaces, were achieved by optimizing these parameters, leading to power conversion efficiencies as high as 5.5%. aip.org

The surface roughness, quantified by the root-mean-square (RMS) value, is a key parameter extracted from AFM height images. Lower RMS values generally indicate smoother films.

Table 1: AFM-Derived Surface Roughness for Quinoxaline-Based Polymer Blend Films

Polymer System Solvent Surface Roughness (RMS) Reference
TQ1:PC70BM (1:1) Chloroform (CF) 0.8 nm researchgate.net
TQ1:PC70BM (1:1) Chlorobenzene (CB) 1.1 nm researchgate.net
TQ1:PC70BM (1:1) o-Dichlorobenzene (oDCB) 1.6 nm researchgate.net
TQ1:PC70BM (1:3) Chloroform (CF) 0.9 nm researchgate.net
TQ1:PC70BM (1:3) Chlorobenzene (CB) 1.3 nm researchgate.net

This table is interactive. Click on the headers to sort the data.

AFM phase images provide complementary information on the material distribution within a blend film, revealing the nanoscale phase separation between donor and acceptor materials. researchgate.net For this compound-based systems, optimized phase separation is critical for creating a large interfacial area for exciton (B1674681) dissociation while maintaining continuous pathways for charge transport. researchgate.net

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

While AFM probes the surface morphology, Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) provides detailed information about the bulk molecular packing and crystallite orientation within the thin film. sgservice.com.tw This technique is crucial for understanding how this compound derivatives self-assemble, which directly impacts charge mobility. researchgate.net GIWAXS patterns distinguish between two primary orientations: "face-on," where the π-systems of the molecules are parallel to the substrate, and "edge-on," where they are perpendicular. A face-on orientation is generally preferred for vertical charge transport in solar cells.

In studies of all-polymer solar cells, polymers incorporating this compound units were analyzed using GIWAXS to understand their molecular packing. diva-portal.orgacs.org For instance, a polymer named P(Qx8O-T), which contains a this compound moiety, exhibited a distinct (010) scattering peak in the out-of-plane (OOP) direction of the GIWAXS pattern. diva-portal.org This peak, corresponding to π-π stacking, indicates a predominant face-on orientation of the polymer chains relative to the substrate. diva-portal.orgresearchgate.net

The position of the scattering vector (q) for the (010) peak allows for the calculation of the π-π stacking distance, a measure of how closely the polymer backbones are packed.

Table 2: GIWAXS Parameters for this compound-Based Polymers

Polymer Direction q (Å⁻¹) d-spacing (Å) Orientation Reference
P(Qx8O-T) Out-of-Plane (OOP) ~1.7 ~3.7 Face-on diva-portal.org
P(Qx8O-Se) Out-of-Plane (OOP) ~1.7 ~3.7 Face-on diva-portal.org
QxCN-based PAs In-Plane (IP) ~1.68 ~3.74 Edge-on researchgate.net

This table is interactive. Click on the headers to sort the data.

The analysis of other novel V-shaped chromophores containing a this compound acceptor also employed GIWAXS to investigate molecular assembly. researchgate.net The results from these advanced scattering techniques are often correlated with charge carrier mobility measurements to establish a clear structure-property relationship, guiding the design of new materials with improved performance. researchgate.netresearchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful, element-specific technique used to probe the unoccupied electronic states and molecular orientation of materials. kit.edumdpi.com By tuning the energy of synchrotron-based X-rays around the absorption edge of a specific element (e.g., carbon, nitrogen, fluorine), NEXAFS provides a detailed fingerprint of the local chemical environment and bonding. aip.orgcornell.edu

For this compound derivatives, NEXAFS spectroscopy at the Nitrogen K-edge is particularly insightful. nih.govresearchgate.net It probes transitions from the nitrogen 1s core level to unoccupied molecular orbitals (e.g., π* orbitals). nih.govacs.org The energy and intensity of these transitions are sensitive to the chemical state of the nitrogen atoms within the quinoxaline ring. aip.org

In-depth morphological investigations of organic semiconductor films, including those based on quinoxaline, combine NEXAFS with other techniques like AFM and GIWAXS. researchgate.net The polarization dependence of NEXAFS is especially useful for determining molecular orientation. By varying the angle of the incident polarized X-ray beam relative to the sample surface, one can determine the average tilt angle of specific molecular orbitals, and thus the orientation of the molecules themselves. researchgate.net

Simulations using methods like time-dependent density functional theory (TDDFT) are often employed to interpret experimental NEXAFS spectra of nitrogen-bearing heterocycles. nih.govacs.org These calculations help assign the observed spectral features to specific electronic transitions. For example, in nitrogen heterocycles, the main absorption bands at the N K-edge are typically composed of several 1s → π* transitions. nih.govresearchgate.net The precise energies of these transitions can distinguish between nitrogen atoms in different chemical environments, such as those in pyridinic versus pyrrolic configurations. aip.org While specific NEXAFS studies focused solely on this compound are not widely reported, the principles established for related nitrogen heterocycles provide a strong framework for its analysis. aip.orgnih.govacs.org

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation / Alternate Name
This compound -
PBDTT-DTmFQx Fluorinated quinoxaline-based polymer
PBDTT-DTQx Non-fluorinated quinoxaline-based polymer
aps.orgaps.org-Phenyl-C71-butyric acid methyl ester PC71BM
Poly[2,7-(9,9-dioctylfluorene)-alt-5,5-(5',8'-di-2-thienyl-2',3'-diphenylquinoxaline)] N-P7
Poly[(thiophene-2,5-diyl)-alt-(2-((13-(2,5,8,11-tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-yl)oxy)-6,7-difluoroquinoxaline-5,8-diyl)] P(Qx8O-T)
Poly[(selenophene-2,5-diyl)-alt-(2-((13-(2,5,8,11-tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-yl)oxy)-6,7-difluoroquinoxaline-5,8-diyl)] P(Qx8O-Se)
Quinoxaline-based polymer acceptor QxCN-based PA

Computational and Theoretical Investigations of 6,7 Difluoroquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-muenchen.deuni-graz.at It is instrumental in predicting molecular properties and has been extensively applied to understand the characteristics of 6,7-difluoroquinoxaline-based molecules.

Prediction and Analysis of Electronic Energy Levels (HOMO/LUMO)

A critical aspect of designing materials for organic solar cells is the tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. DFT calculations are pivotal in predicting these levels. For instance, in a series of small molecules (SM1, SM2, and SM3) incorporating a 2,3-didodecyl-6,7-difluoroquinoxaline unit, the HOMO/LUMO energy levels were calculated to be -5.70/-3.48 eV, -5.57/-3.42 eV, and -5.66/-3.59 eV, respectively. tandfonline.comresearchgate.nettandfonline.com These calculations align with electrochemical measurements and demonstrate how structural modifications, such as the placement of alkyl groups, can systematically alter the energy levels to enhance device performance, like the open-circuit voltage (Voc). tandfonline.comtandfonline.com

Similarly, for polymers incorporating this compound, such as PB-DFQx, the HOMO/LUMO levels were determined to be -5.70/−3.63 eV. researchgate.net The introduction of fluorine atoms into the quinoxaline (B1680401) moiety is a known strategy to lower the HOMO energy levels, which is a desirable trait for increasing the Voc of solar cells. researchgate.net In another study on small molecule donors (SM1, SM2, and SM3) with a this compound core, the calculated HOMO energy levels were -5.66, -5.52, and -5.61 eV, while the LUMO levels were -3.39, -3.51, and -3.49 eV, respectively. sci-hub.se Furthermore, for copolymers PCPDTQxF and PDTSQxF containing the 6,7-difluoro-2,3-dihexylquinoxaline unit, the HOMO energy levels were found to be -5.48 and -5.75 eV, respectively. koreascience.kr

Representations of the LUMO and HOMO for certain benzo[1,2-b:4,5-b′]dithiophene–this compound small molecules have been obtained using DFT with the ωB97XD/6-31G(d,p) functional. researchgate.net

Table 1: Calculated HOMO/LUMO Energy Levels of this compound Derivatives

CompoundHOMO (eV)LUMO (eV)Source
SM1 (thienothiophene-based)-5.70-3.48 tandfonline.com, researchgate.net, tandfonline.com
SM2 (thienothiophene-based)-5.57-3.42 tandfonline.com, researchgate.net, tandfonline.com
SM3 (thienothiophene-based)-5.66-3.59 tandfonline.com, researchgate.net, tandfonline.com
SM1 (thiophene-based)-5.66-3.39 sci-hub.se
SM2 (thiophene-based)-5.52-3.51 sci-hub.se
SM3 (thiophene-based)-5.61-3.49 sci-hub.se
PB-DFQx-5.70-3.63 researchgate.net
PCPDTQxF-5.48-3.91 koreascience.kr
PDTSQxF-5.75-3.94 koreascience.kr

Characterization of Dihedral Angles and Molecular Conformations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its properties. Dihedral angles, which describe the angle between two intersecting planes, are used to define the molecular conformation. wikipedia.orgresearchgate.net DFT calculations are employed to determine the stable conformations by finding the minima on the potential energy surface. utwente.nl

For polymers containing quinoxaline units, the dihedral angles between phenyl groups and the quinoxaline unit have been investigated. researchgate.net For instance, in two polymer models, the dihedral angles (θ1 and θ2) were calculated to be 41.86° and 41.24° in one model, and 37.39° and 38.53° in another, indicating that the substitution pattern can influence the molecular twist. researchgate.net While specific dihedral angle data for the parent this compound is not detailed in the provided context, the methodology is standard for its derivatives. The conformation of these molecules is a key factor in determining crystal packing and, consequently, charge transport properties in solid-state devices.

Exciton (B1674681) Binding Energy Calculations

In semiconductor materials, an exciton is a bound state of an electron and an electron hole. u-tokyo.ac.jp The exciton binding energy is a critical parameter for the performance of optoelectronic devices, as it influences the efficiency of charge separation. u-tokyo.ac.jpmdpi.com While direct calculations of exciton binding energy for this compound itself are not specified, theoretical approaches like solving the Bethe-Salpeter equation (BSE) on top of GW quasiparticle band structures are the state-of-the-art method for this purpose. arxiv.org For a range of delafossite (B1172669) materials, this method has yielded exciton binding energies between 0.24 to 0.44 eV. arxiv.org The ability to theoretically predict these energies is crucial for designing materials where efficient free charge generation is required. iaea.org

Electrostatic Potential Surface Mapping

Molecular electrostatic potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. uni-muenchen.delibretexts.org These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. researchgate.net

For molecules containing the this compound moiety, MEP maps can reveal the electron-deficient nature of the quinoxaline core, which is enhanced by the fluorine atoms. This information is critical for understanding interactions in donor-acceptor systems and for designing molecules with specific charge transfer characteristics. ucsb.eduresearchgate.net While specific MEP map images for this compound were not found, the general principle involves mapping the potential to visualize electrostatic interactions. researchgate.net

Molecular Modeling and Simulations

Beyond static DFT calculations, molecular modeling and simulations provide dynamic insights into molecular behavior.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or enzyme. nih.govpensoft.net

Derivatives of 2-Chloro-6,7-difluoroquinoxaline have been identified as potential antimicrobial and anticancer agents. Molecular docking simulations are employed to map the binding affinities of these compounds to their target enzymes or receptors. The simulations help in understanding the mechanism of action, for instance, by showing how the molecule binds to the active site of an enzyme to inhibit its activity. This structure-based drug design approach is crucial for optimizing the potency and selectivity of new therapeutic agents. nih.gov

Electronic Structure Calculations using Quantum-Chemistry Methods

Quantum-chemistry methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound and its derivatives. These ab initio calculations, meaning they are derived from first principles without reliance on experimental data, provide approximate numerical solutions to the Schrödinger equation, offering deep insights into molecular properties. Such calculations are foundational for predicting molecular geometry, electronic energy levels, and various spectra. ekb.eg

A key focus of these theoretical studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical determinants of a molecule's electronic properties, chemical reactivity, and optical characteristics. biointerfaceresearch.com For instance, the HOMO-LUMO energy gap can indicate the potential for charge transfer within the molecule. biointerfaceresearch.com

In the context of materials science, particularly for organic solar cells, the HOMO and LUMO energy levels of donor materials containing the this compound unit are of paramount importance. The strong electron-withdrawing nature of the two fluorine atoms significantly influences these energy levels. researchgate.net Theoretical calculations, often correlated with experimental data from techniques like cyclic voltammetry, have shown that the LUMO energy levels of 2,3-di(thiophen-2-yl)quinoxaline derivatives are primarily concentrated on the quinoxaline group, while the HOMO levels are distributed across the entire molecule. researchgate.net

Studies on small molecules incorporating the 2,3-didodecyl-6,7-difluoroquinoxaline unit as an electron-deficient component have reported specific HOMO/LUMO energy levels, demonstrating the tunability of the electronic properties through molecular design. researchgate.net The introduction of fluorine atoms into the quinoxaline backbone generally leads to deeper HOMO energy levels, which is a desirable trait for increasing the open-circuit voltage in photovoltaic devices. researchgate.netresearchgate.net

Table 1: Calculated HOMO/LUMO Energy Levels of this compound-Based Small Molecules

CompoundHOMO (eV)LUMO (eV)
SM1-5.70-3.48
SM2-5.57-3.42
SM3-5.66-3.59

Data sourced from a study on fluorinated quinoxaline-based small molecules for solution-processed solar cells. researchgate.net

These computational approaches allow researchers to predict the electronic behavior of yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward molecules with optimized properties for specific applications.

In Silico Approaches to Rational Molecular Design

In silico methods are a cornerstone of modern drug discovery and materials science, enabling the rational design of molecules with desired biological activities or physical properties. For quinoxaline derivatives, these computational techniques have been widely applied to identify and optimize new compounds for various therapeutic targets. nih.govfrontiersin.orgresearchgate.net

One of the principal in silico techniques is molecular docking . This method predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. By simulating the interaction between a ligand (e.g., a this compound derivative) and a target protein's active site, researchers can estimate the binding affinity and identify key interactions. For example, docking studies have been used to investigate the binding modes of quinoxaline derivatives with targets like VEGFR-2 and histone deacetylase-4 (HDAC4), providing insights into their potential as anticancer agents. ekb.egfrontiersin.org The results of these simulations, often expressed as a docking score, help in prioritizing candidates for synthesis and biological evaluation. researchgate.netinnovareacademics.in

Pharmacophore-based virtual screening is another powerful in silico approach. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. This model is then used to screen large databases of virtual compounds to identify those that match the pharmacophore and are therefore likely to be active. This strategy was successfully used to identify a quinoxaline moiety as a novel inhibitor of the LRP5/6-sclerostin interaction, a target for osteoporosis treatment. nih.gov

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. frontiersin.orgrsc.org These predictions are crucial in the early stages of drug design to eliminate compounds with unfavorable pharmacokinetic profiles or potential toxicity, thereby reducing the time and cost associated with experimental testing. rsc.org For instance, in silico ADMET and toxicity studies on newly designed quinoxaline derivatives revealed that most had acceptable drug-likeness profiles and low toxicity. frontiersin.org

Through the iterative use of these in silico approaches—from initial virtual screening and docking to ADMET prediction—researchers can rationally design and optimize this compound derivatives for a wide range of applications, significantly accelerating the development of new and effective molecules.

Applications and Advanced Research Directions for 6,7 Difluoroquinoxaline

Materials Science Research and Optoelectronic Applications

Organic Semiconductors and Conjugated Polymers

Role in High-Performance Organic Solar Cells (OSCs) and Polymer Solar Cells (PSCs)
Auxiliary Acceptors and π-Bridges in Dye-Sensitized Solar Cells (DSSCs)

In the architecture of organic dyes for dye-sensitized solar cells (DSSCs), the 6,7-difluoroquinoxaline unit has been effectively utilized both as a π-bridge and as a component within more complex acceptor systems. In typical Donor-π-Acceptor (D-π-A) dyes, the π-bridge plays a crucial role in mediating the intramolecular charge transfer (ICT) from the electron-donating unit to the electron-accepting unit upon photoexcitation. The quinoxaline (B1680401) moiety, when used as a π-bridge, has been shown to facilitate this process. mdpi.com Its LUMO (Lowest Unoccupied Molecular Orbital) is often localized on the quinoxaline bridge and the carboxylic acid anchors at the TiO2 surface, which is an ideal position for efficient electron injection into the semiconductor's conduction band. mdpi.com

Dye StructureRole of Quinoxaline MoietyImpact on DSSC Performance
Donor-π-Acceptor (D-π-A)π-BridgeFacilitates efficient intramolecular charge transfer (ICT) and electron injection. mdpi.com
Donor-Auxiliary Acceptor-π-Acceptor (D-A'-π-A)Auxiliary Acceptor (A')Lowers the energy gap, broadens spectral absorption, and enhances photovoltaic properties. mdpi.comnih.govcase.edu
Impact of Fluorine Substitution on Optoelectronic Properties (e.g., Open-Circuit Voltage, Energy Levels)

The introduction of fluorine atoms at the 6 and 7 positions of the quinoxaline ring has a profound impact on the optoelectronic properties of the resulting materials, a feature that is particularly beneficial for organic solar cells (OSCs). Fluorination is a well-established strategy to lower the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels of organic semiconductors. This effect is primarily due to the high electronegativity of fluorine atoms, which imparts a strong electron-withdrawing character to the quinoxaline unit.

Systematic studies on D–A type conjugated polymers have revealed that the incorporation of fluorine atoms into the quinoxaline unit is highly effective in enhancing the open-circuit voltage (Voc) of polymer solar cells. researchgate.net For instance, a comparison of polymers with and without fluorine substituents showed that fluorination had a significant positive effect on Voc, with a polymer containing four fluorine atoms on the quinoxaline unit exhibiting a high Voc of 0.91 V. researchgate.net This increase in Voc is a direct consequence of the lowered HOMO level of the polymer donor, which increases the energy difference between the donor's HOMO and the acceptor's LUMO. aps.org While fluorination strongly influences Voc, its effect on short-circuit current density (Jsc) and fill factor (FF) is generally less pronounced. researchgate.net

The specific placement of fluorine atoms is also critical in tuning the optical and electrochemical properties of these materials. rsc.org Research on carbazole-based organic sensitizers has shown that fluorine substitution can lead to a redshift in the absorption spectra and a reduction in the band gap. rsc.org This demonstrates that strategic fluorination can be used to precisely control the energy levels and light-harvesting capabilities of materials for optoelectronic applications.

Polymer SystemFluorination on QuinoxalineOpen-Circuit Voltage (Voc)Power Conversion Efficiency (PCE)
PBDT-QxNoLowerLower
PBDT-QxFYes (on 6,7-positions)HigherImproved
PBDT-FQxYes (on phenyl substituents)HigherImproved
PBDT-FQxFYes (on both)0.91 V6.60% researchgate.net
Engineering Side Chains for Optimized Solubility and Film Morphology

Beyond the electronic modifications imparted by the this compound core, the engineering of side chains attached to the polymer backbone is a critical aspect of materials design for achieving high-performance organic solar cells. The nature of these side chains significantly influences key physical properties such as solubility, interchain packing, and the morphology of the blend film, all of which are crucial for efficient device operation.

For instance, in a series of difluoroquinoxaline-based alternating copolymers, modifications to the comonomer unit, which can be considered a form of side-chain engineering relative to the main polymer backbone, had a dramatic effect on photovoltaic performance. rsc.org The introduction of different units like fluorine atoms, thiophene (B33073), or a benzene (B151609) ring into the backbone altered the molecular ordering and orientation. rsc.org It was found that a polymer incorporating a terthiophene unit (PDFQx-3T) exhibited well-developed, face-on oriented crystallites. rsc.org This favorable orientation facilitated a face-to-face alignment with the non-fullerene acceptor molecules (ITIC) at the interface. rsc.org

This optimized morphology, characterized by well-intermixed blend domains and smaller domain spacings, contributed to efficient charge generation with the highest exciton (B1674681) dissociation probability among the studied systems. rsc.org The resulting solar cell based on the PDFQx-3T:ITIC blend achieved a significantly higher power conversion efficiency of 8.13% compared to its counterparts with different backbone modifications. rsc.org This highlights the importance of side-chain and backbone engineering in controlling the solid-state packing and film morphology, which are essential for maximizing the performance of organic photovoltaic devices.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The strong electron-accepting nature of the this compound moiety makes it a highly valuable component in materials designed for organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govrsc.org In the design of emissive materials, particularly for blue emitters which remain a significant challenge, quinoxaline derivatives have been successfully employed. nih.gov These materials often feature a donor-acceptor architecture to facilitate efficient intramolecular charge transfer, a key process for light emission.

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

A particularly exciting area of research for this compound is in the development of thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs. nih.gov TADF materials offer a pathway to achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. beilstein-journals.orgresearchgate.net This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons. rsc.org

The key to efficient TADF is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). researchgate.net The donor-acceptor structure inherent in many this compound-based molecules is ideal for achieving this. By spatially separating the highest occupied molecular orbital (HOMO), typically localized on an electron-donating moiety, from the lowest unoccupied molecular orbital (LUMO), which is often centered on the electron-accepting this compound core, the overlap between these frontier orbitals is minimized. rsc.org This separation leads to a small ΔEST, facilitating efficient RISC.

Several studies have reported the design and synthesis of quinoxaline-based TADF emitters. For example, compounds based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline derivative) and various donor units have shown small ΔEST values (as low as 0.07 eV), leading to OLEDs with high external quantum efficiencies (EQE) of up to 15.3%. rsc.org

TADF Emitter DonorAcceptor CoreΔEST (eV)Maximum EQE (%)
DMACTTPZ (Quinoxaline derivative)0.15--
PXZTTPZ (Quinoxaline derivative)0.09--
PTZTTPZ (Quinoxaline derivative)0.0715.3% rsc.org
Electrochromic Devices and Sensors

The ability of this compound-based materials to undergo reversible changes in their optical properties upon the application of an electrical potential makes them promising candidates for electrochromic devices. rsc.orgrsc.org Electrochromism involves a reversible color change resulting from electrochemical oxidation and reduction. utexas.edu Materials incorporating quinoxaline units within a donor-acceptor polymer structure have been shown to exhibit reversible electrochemical oxidation accompanied by a distinct color change. utexas.eduresearchgate.net The electron-withdrawing nature of the difluoroquinoxaline unit can enhance the electrochemical stability and activity of these materials. For instance, incorporating a trifluoromethyl group (an even stronger electron-withdrawing group) into a pyrrolo[1,2-α]quinoxaline-based material resulted in better electrochemical activity and excellent stability and reversibility in an electrochromic device. rsc.org

In the realm of chemical sensing, the fluorescent properties of this compound derivatives can be harnessed for the detection of specific analytes. researchgate.net V-shaped push-pull chromophores containing a this compound acceptor have been synthesized and shown to exhibit changes in their emission properties in response to their environment. researchgate.net While specific sensor applications for this compound are still emerging, related quinoxaline derivatives have been developed as potential optical chemosensors for the detection of metal ions like Ni2+. researchgate.net The principle often relies on the interaction of the analyte with the quinoxaline nitrogen atoms, leading to a measurable change in the fluorescence or color of the compound. researchgate.net

Fluorescent and Mechanochromic Materials

Derivatives of this compound have been shown to be multifunctional materials, exhibiting not only useful fluorescent properties but also intriguing mechanochromic behavior. researchgate.net Mechanochromism is the phenomenon where a material changes its color or fluorescence properties in response to mechanical stimuli such as grinding, shearing, or pressure. rsc.org

Research on V-shaped 2,3-bis(5-arylthiephen-2-yl)quinoxalines containing the this compound core has demonstrated that these compounds can display changes in their emission maxima and/or intensity after mechanical stimulation. researchgate.net This behavior is often attributed to a change in the solid-state molecular packing and intermolecular interactions upon the application of mechanical force. The transition between different crystalline or amorphous states can lead to altered photophysical properties, resulting in a visible change in the material's fluorescence. This property makes this compound-based materials interesting candidates for applications in mechanosensors, security inks, and data storage. rsc.org

Medicinal Chemistry Research and Drug Discovery (Excluding Clinical Human Trials)

The quinoxaline scaffold, a heterocyclic system composed of a benzene ring fused to a pyrazine (B50134) ring, is recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov Its derivatives exhibit a wide array of pharmacological activities, making them a focal point for the development of novel therapeutic agents. ipp.ptresearchgate.net The introduction of fluorine atoms, particularly at the 6 and 7 positions to form this compound, significantly enhances the molecule's physicochemical properties, such as metabolic stability and binding affinity to biological targets. This strategic fluorination often leads to improved potency and a more favorable pharmacokinetic profile, making this compound a compound of considerable interest in preclinical drug discovery.

Function as Key Building Blocks for Bioactive Molecules

The this compound core serves as a fundamental building block in the synthesis of more complex, biologically active molecules. Its chemical structure allows for functionalization at various positions, enabling the creation of diverse chemical libraries for screening against different therapeutic targets. mdpi.com Researchers utilize this compound as a starting material to construct novel derivatives with potential applications in treating a range of diseases.

For example, the synthesis of 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides has been reported as a key step in developing new antituberculosis agents. mdpi.com In these syntheses, the difluorinated quinoxaline core is modified by adding various side chains and functional groups, which can modulate the molecule's interaction with specific biological targets within Mycobacterium tuberculosis. mdpi.comnih.gov The presence of the two N-oxide groups, combined with the fluorine atoms, is a critical determinant of the pharmaceutical properties of these derivatives. mdpi.comresearchgate.net The high reactivity of the 6,7-difluorinated benzene ring allows for nucleophilic substitution reactions, enabling the introduction of cyclic diamines and other moieties that have been shown to significantly increase antiproliferative activity, particularly under hypoxic conditions found in solid tumors. mdpi.com

Investigation of Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated as potent inhibitors of various enzymes, a key strategy in modern drug development. Enzyme inhibitors function by binding to enzymes and decreasing their activity, thereby correcting physiological imbalances or blocking pathogenic processes. youtube.com The mechanism of inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible, where the inhibitor forms a permanent covalent bond with the enzyme.

Research has focused on designing this compound derivatives that can selectively target specific enzymes. A notable example is the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. nih.gov ASK1 is involved in stress and inflammatory signaling pathways, and its inhibition is a therapeutic strategy for various diseases. In one study, a series of quinoxaline derivatives were synthesized, with the 6,7-difluoro substitution being a key structural feature. nih.gov The inhibitory activity of these compounds against ASK1 was evaluated, revealing that specific modifications to the core structure could lead to potent and selective inhibition. nih.gov

Another area of investigation involves the inhibition of viral proteins. Quinoxaline derivatives have been prepared and tested for their ability to disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA), a crucial interaction for viral replication. documentsdelivered.com The study demonstrated that substitutions on the quinoxaline ring, including at the 6 and 7 positions, directly impact the inhibitory activity. documentsdelivered.com

The table below summarizes findings from studies on enzyme inhibition by this compound derivatives.

Compound ClassTarget EnzymeKey FindingsIC₅₀ Values
Quinoxaline-2-carboxamidesApoptosis Signal-regulating Kinase 1 (ASK1)Introduction of alicyclic hydrocarbon substituents led to potent ASK1 inhibition. The (S)-enantiomer of a trifluoropropyl substituted derivative showed significantly higher activity than the (R)-enantiomer. nih.gov49.63 nM for the most potent derivative (12d). nih.gov
Quinoxaline DerivativesInfluenza A NS1A ProteinSpecific substitutions at positions 2, 3, and 6 of the quinoxaline ring disrupted the dsRNA-NS1A interaction. The most active compounds did not show significant dsRNA intercalation. documentsdelivered.comLow micromolar range for the most active compounds. documentsdelivered.com
3-Phenyl-QuinoxalinesDihydrofolate Reductase (DHFR) & Thymidylate Synthase (TS)Certain derivatives were evaluated for their ability to inhibit these key enzymes in folate metabolism, a common target in cancer therapy. nih.govData not specified.

Elucidation of Receptor Modulation Pathways

Receptor modulation is a fundamental mechanism through which drugs exert their effects. Receptors are specialized proteins that receive and transduce signals, and their interaction with ligands (such as drugs) can either activate or inhibit cellular responses. The this compound scaffold has been incorporated into molecules designed to modulate the activity of various receptors, particularly protein kinases, which are crucial in cellular signaling pathways.

While direct studies on this compound itself are specific, research on closely related 6,7-disubstituted quinoline (B57606) and quinazoline (B50416) analogs provides significant insight into potential receptor modulation pathways. For instance, a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives were developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2). nih.gov These receptors are tyrosine kinases that are often overexpressed in cancer cells. The inhibitors were designed to form a covalent bond with a cysteine residue in the active site of the receptor, leading to permanent inactivation. The substituents at the 6 and 7 positions were crucial for optimizing potency and pharmacokinetic properties. nih.gov

Similarly, the design of positive allosteric modulators (PAMs) for receptors like the metabotropic glutamate (B1630785) 5 (mGlu5) receptor has been explored using related heterocyclic scaffolds. nih.govbohrium.com PAMs bind to a site on the receptor distinct from the primary ligand binding site, enhancing the receptor's response to its natural ligand. This approach allows for a more subtle and potentially safer modulation of receptor activity compared to direct agonists. The principles learned from these studies can be applied to the design of this compound-based molecules that target specific receptors, with the fluorine atoms contributing to enhanced binding affinity and selectivity. nih.gov

Exploration of Quinoxaline Scaffolds in Medicinal Chemistry Design

The quinoxaline ring system is a versatile and highly valued scaffold in medicinal chemistry due to its wide spectrum of biological activities. nih.govnih.govmdpi.com Its rigid, planar structure provides a foundation for the attachment of various pharmacophoric groups in a well-defined spatial orientation, facilitating interaction with biological targets. mdpi.com The ability to synthesize a large number of derivatives makes the quinoxaline scaffold ideal for creating compound libraries for high-throughput screening. ipp.ptnih.gov

The applications of the quinoxaline scaffold are diverse, spanning multiple therapeutic areas:

Anticancer Agents : Numerous quinoxaline derivatives have been designed to target cancer cells. nih.govmdpi.com This includes compounds that act as kinase inhibitors, apoptosis inducers, and DNA intercalators. documentsdelivered.comnih.gov Quinoxaline-bisarylureas and (quinoxalin-2-yl)benzene sulphonamides are examples of scaffolds that have shown potent anti-tumor activity. nih.gov

Antimicrobial Agents : Quinoxaline 1,4-di-N-oxide derivatives, in particular, have demonstrated excellent activity against Mycobacterium tuberculosis. nih.govresearchgate.net The N-oxide groups are believed to be bioreduced in hypoxic environments, such as those found in tuberculosis granulomas, to generate reactive nitrogen species that are toxic to the bacteria. mdpi.com

Antiviral Agents : The quinoxaline scaffold has been identified as a core moiety for designing novel anti-HIV agents and has also been used to develop inhibitors of the influenza virus. nih.gov

Anti-inflammatory Agents : Certain quinoxaline derivatives have been synthesized and evaluated as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

The incorporation of a 6,7-difluoro substitution pattern onto this privileged scaffold is a strategic design element used to enhance the drug-like properties of the resulting molecules.

Rational Design Principles for Modulating Biological Activity

Rational drug design involves the strategic, structure-based development of new therapeutic agents. nih.govwiley.com This approach relies on a deep understanding of the three-dimensional structure of the biological target and the principles of molecular recognition. For the this compound scaffold, several rational design principles are employed to modulate biological activity.

Fluorine as a Bioisostere : The fluorine atoms at positions 6 and 7 are critical. Fluorine is often used as a bioisostere for hydrogen. However, its high electronegativity can significantly alter the electronic properties of the aromatic ring. This can influence pKa, dipole moment, and the ability of the molecule to participate in hydrogen bonding or other non-covalent interactions with the target protein. nih.gov

Structure-Activity Relationship (SAR) Studies : SAR analysis is a cornerstone of rational design. By systematically modifying the this compound core—for example, by adding different substituents at the 2, 3, or other available positions—researchers can determine which chemical features are essential for biological activity. For instance, in the development of ASK1 inhibitors, modifying the carboxamide moiety attached to the quinoxaline core led to significant differences in inhibitory potency, allowing for the optimization of the lead compound. nih.gov

Molecular Modeling and Docking : Computational tools are indispensable in modern drug design. nih.gov Molecular docking studies can predict how a this compound derivative might bind to the active site of a target enzyme or receptor. nih.gov These models help rationalize observed SAR and guide the design of new analogs with improved binding affinity and selectivity. For example, modeling the interaction between quinoxaline analogs and kinase enzymes like GSK3β helped to explain how specific halogen substitutions enhanced selectivity by forming key non-covalent interactions with amino acid residues in the active site. nih.gov

Potential for New Therapeutic Agent Development

The unique chemical properties and versatile nature of the this compound scaffold make it a highly promising platform for the development of a new generation of therapeutic agents. Preclinical research has highlighted its potential across several key disease areas.

Oncology : Given the success of quinoxaline derivatives as kinase inhibitors (e.g., targeting ASK1, EGFR, HER-2) and as agents effective against hypoxic tumor cells, the 6,7-difluoro variant is a strong candidate for the development of novel anticancer drugs. mdpi.comnih.govnih.gov

Infectious Diseases : The demonstrated potent antitubercular activity of this compound 1,4-dioxide derivatives warrants further investigation. mdpi.com This scaffold could lead to new drugs to combat drug-resistant strains of Mycobacterium tuberculosis. nih.gov Furthermore, its use in developing inhibitors of viral proteins, such as influenza NS1A, opens avenues for new antiviral therapies. documentsdelivered.com

Inflammatory Diseases : The development of this compound-based ASK1 inhibitors points to its potential in treating diseases driven by stress and inflammation, such as neurodegenerative disorders and fibrosis. nih.gov

The continued exploration of this scaffold through rational design and combinatorial chemistry is expected to yield novel drug candidates with improved efficacy and selectivity, addressing unmet needs in human medicine.

Antimicrobial Research Applications

Derivatives of this compound have been investigated for their potential as antimicrobial agents. Research has demonstrated their activity against a range of pathogens, including mycobacteria and various fungal species.

A study focused on a series of 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides revealed notable in vitro activity against several microorganisms. A number of these compounds were found to be active against Mycobacterium tuberculosis H37Rv. The anti-candida assays showed that certain derivatives were effective against multiple Candida species, including C. albicans, C. krusei, C. parapsilosis, and C. glabrata.

Compound TypeMicroorganismActivity MetricResult
6,7-difluoro-3-methylquinoxaline 1,4-dioxidesMycobacterium tuberculosis H37RvMIC902.0-4.0 µg/mL
6,7-difluoro-3-methylquinoxaline 1,4-dioxidesCandida species (C. albicans, C. krusei, C. parapsilosis, C. glabrata)MIC503.9-31.25 µg/mL
Anticancer Research Applications

The this compound scaffold has been incorporated into various derivatives exhibiting promising anticancer properties. These compounds have shown cytotoxic effects against a range of human cancer cell lines.

One area of investigation involves 6,7-difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives. Certain compounds within this series, such as 6,7-difluoro-2-isobutyryl-3-trifluoromethylquinoxaline 1,4-di-N-oxide and 2-benzoyl-6,7-difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxide, have demonstrated significant anticancer activity.

Additionally, studies on other 6,7-disubstituted quinoxaline derivatives have shown their potential as cytotoxic agents. For instance, various 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives have been evaluated for their effects on different cancer cell lines. teb.org.tr The cytotoxic activity of these compounds is influenced by the nature and position of the substituents on the quinoxaline ring. teb.org.tr

Compound SeriesCancer Cell LinesActivity MetricObserved Activity
6,7-difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxidesVariousGI50 (Growth Inhibition)High anticancer activity
6,7-dichloro-2,3-disubstituted-quinoxalinesF2408, 5RP7IC50Dose- and time-dependent cytotoxic effects
Antiviral Research against Respiratory Pathogens

While research into the antiviral properties of quinoxaline derivatives is ongoing, specific studies on this compound against respiratory pathogens are limited. However, the broader class of quinoxaline derivatives has shown potential as antiviral agents, suggesting a possible avenue for future investigation with this compound.

For example, some quinoxaline derivatives have been explored as potential inhibitors of the influenza A virus non-structural protein 1A (NS1A). These compounds have demonstrated the ability to disrupt the interaction between NS1A and double-stranded RNA, which is crucial for viral replication. While these studies did not specifically involve this compound, they highlight the potential of the quinoxaline scaffold in developing anti-influenza agents. nih.gov

Future Directions and Emerging Research Challenges

Development of Sustainable and Green Synthetic Methodologies

The synthesis of quinoxaline derivatives has traditionally involved methods that can be harsh and environmentally unfriendly. sphinxsai.com A key future direction is the development of sustainable and green synthetic protocols. This includes the use of recyclable catalysts, such as nanocatalysts and solid acids like phthalic acid, and environmentally benign solvents like water and ethanol (B145695). sphinxsai.comnih.gov The use of natural deep eutectic solvents (NADESs) also presents a promising green alternative. nih.gov

For fluorinated quinoxalines, metal-free synthesis methods are being explored, which can reduce the environmental impact and cost of production. One such method involves the use of fluorinated acids as a source of the fluoro group, avoiding the need for metal catalysts or additives. It has been noted that the presence of electron-attracting groups, such as fluorine, on the diamine reactant can increase the yield of the quinoxaline product. nih.gov

Advanced Structure-Property Relationship Studies for Targeted Applications

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies help in identifying the key molecular features responsible for the desired pharmacological effects.

For anticancer applications, SAR studies on related 6,7-disubstituted quinoline derivatives have shown that modifications at these positions can significantly impact their inhibitory activity against key cancer-related enzymes like EGFR and HER-2 kinases. nih.gov For antimicrobial agents, the nature of the substituent at the C-7 position of the related fluoroquinolone scaffold is known to be a major determinant of the potency and spectrum of activity. nih.gov

Future research will focus on more detailed SAR studies of this compound derivatives to optimize their antimicrobial, anticancer, and potentially antiviral activities. This will involve the synthesis of a wider range of derivatives with systematic variations in their substituents and a thorough evaluation of their biological properties.

Integration of Computational Methods in Expedited Materials and Drug Discovery

Computational methods are becoming increasingly important in accelerating the discovery and development of new drugs. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of new compounds and to understand their mechanism of action at a molecular level.

For quinoxaline derivatives, computational studies can be employed to:

Predict binding affinities: Molecular docking can be used to predict how this compound derivatives bind to their biological targets, such as bacterial enzymes or cancer-related proteins.

Develop predictive models: QSAR models can be developed to correlate the structural features of this compound derivatives with their observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Guide the design of new compounds: By understanding the key interactions between the drug and its target, computational methods can guide the design of new derivatives with improved potency and selectivity.

The integration of these in silico techniques with experimental studies will be crucial for the expedited discovery of novel materials and drugs based on the this compound scaffold.

Exploration of Novel Functionalization and Polymerization Strategies

The inherent electron-deficient nature of the this compound core, coupled with the reactivity of its fluorine and hydrogen atoms, makes it a versatile scaffold for chemical modification. Researchers are continuously exploring novel functionalization and polymerization strategies to synthesize new derivatives with tailored electronic and photophysical properties for advanced applications. These strategies primarily revolve around carbon-hydrogen (C-H) bond activation, cross-coupling reactions, and the development of innovative conjugated polymers.

Novel Functionalization via C-H Activation and Cross-Coupling

Recent research has focused on direct C-H functionalization as a step-economical approach to modify the this compound skeleton, avoiding the need for pre-functionalized starting materials. rsc.orgmdpi.com Transition-metal-catalyzed C-H activation allows for the introduction of various substituents, expanding the library of accessible derivatives. rsc.org For instance, metal-free direct C-H vinylation of quinoxalin-2(1H)-ones in the presence of alkenes has been reported, demonstrating a novel pathway to new carbon-carbon bond formations. frontiersin.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, remain a cornerstone for the functionalization of halogenated this compound precursors. nih.govyoutube.com These methods are instrumental in creating donor-acceptor (D-A) type molecules by linking electron-rich units to the electron-deficient quinoxaline core. d-nb.infotandfonline.comtandfonline.com For example, small molecules for solution-processed solar cells have been synthesized by the Stille coupling of 2,3-didodecyl-6,7-difluoroquinoxaline with thienothiophene units. tandfonline.comtandfonline.com The strategic introduction of fluorine atoms into the quinoxaline moiety is intended to lower the HOMO energy levels of the resulting materials. tandfonline.com

The regioselectivity of these cross-coupling reactions is a critical aspect of the synthesis, enabling precise control over the final molecular architecture. nih.gov The development of efficient catalysts and reaction conditions continues to be an active area of research to improve yields and expand the scope of possible transformations. nih.gov

Polymerization Strategies and Resulting Polymer Properties

The this compound moiety is a valuable building block in the synthesis of conjugated polymers for organic electronics. d-nb.inforesearchgate.net Its electron-accepting character allows for the creation of D-A copolymers with tunable band gaps and energy levels. researchgate.net A prevalent strategy is the copolymerization of a functionalized this compound monomer with an electron-donating comonomer through reactions like Suzuki-Miyaura coupling. d-nb.info

One notable example is the synthesis of the quinoxaline–fluorene-co-polymer, PFQ10, via the copolymerization of 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline and 9,9-dioctyl-9H-fluorene-2,7-bis(boronic acid pinacol (B44631) ester). d-nb.info Optimization of the reaction conditions for this Suzuki coupling led to polymers with varying molecular weights and dispersity, as detailed in the table below. d-nb.info

Catalyst SystemPhase-Transfer CatalystReaction Time (h)Yield (%)M_n (kDa)Dispersity (Đ)
Pd(PPh₃)₄Aliquat 336246911.21.4
Pd(PPh₃)₄Aliquat 336488117.21.3
Pd(dppf)Cl₂Aliquat 336486511.81.6
Pd(PPh₃)₄-484912.31.5
Data sourced from research on quinoxaline–fluorene-co-polymers. d-nb.info

These polymers often exhibit interesting photophysical properties. For instance, PFQ10 demonstrated blue photoluminescence with an emission maximum at 459 nm and a relative fluorescence quantum yield of 0.37. d-nb.info

Another research direction involves synthesizing copolymers of 6,7-difluoro-2,3-dihexylquinoxaline with units like dioctyloxybenzodithiophene. researchgate.net The resulting polymers, such as PBQxF and PBDTQxF, show distinct absorption characteristics and have been tested in organic photovoltaic devices. researchgate.net The properties of these polymers are summarized in the table below.

PolymerAbsorption λ_max (nm)Band Gap (eV)V_OC (V)J_SC (mA/cm²)PCE (%)
PBQxF5991.790.641.580.39
PBDTQxF5511.74---
Data compiled from studies on quinoxaline-based semiconducting polymers. researchgate.net

The incorporation of thiophene units into the polymer backbone, as in PBDTQxF, is a strategy to achieve absorption at longer wavelengths, although it can sometimes lead to lower solubility and affect device efficiency. researchgate.net The ongoing exploration of new comonomers and polymerization techniques aims to further enhance the performance of this compound-based polymers in electronic applications. chinesechemsoc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6,7-difluoroquinoxaline-based polymers, and how do structural modifications influence their optoelectronic properties?

  • Methodological Answer : this compound derivatives are synthesized via Stille coupling reactions with electron-deficient comonomers (e.g., bithiophene). Fluorination enhances electron affinity and reduces the highest occupied molecular orbital (HOMO) energy level, improving charge transport in polymer solar cells (PSCs). Structural modifications, such as side-chain engineering (methyl or phenyl groups), alter solubility and film morphology, impacting photovoltaic efficiency .

Q. How can UV-Vis absorption and photoluminescence (PL) spectroscopy characterize the electronic behavior of this compound derivatives?

  • Methodological Answer : UV-Vis spectra (e.g., λmax ~350–450 nm) reveal π-π* transitions and bandgap tuning. PL spectra in solution and film states (e.g., peaks at 448–452 nm) indicate aggregation effects. Red shifts in blended films (e.g., with NPB) suggest exciplex formation, critical for designing organic light-emitting diodes (OLEDs) .

Q. What are the primary applications of this compound in organic electronics?

  • Methodological Answer : This compound serves as an electron-deficient building block in donor-acceptor (D-A) copolymers for PSCs and photodetectors. Its fluorinated structure enhances charge separation and reduces recombination losses. For example, PTQ-series copolymers achieve dual-band photodetection with responsivity >0.5 A/W in the visible-near-infrared range .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data for cycloaddition reactions involving this compound analogs?

  • Methodological Answer : Discrepancies arise from electronic vs. steric effects. For example, 6,7-indenynes (structurally similar) exhibit reversed regioselectivity with electron-donating (EDG) vs. electron-withdrawing groups (EWG). Computational methods (M06-2X/6-311+G(2df,p)) quantify transition-state energies, while 2D NMR (COSY, NOESY) validates product stereochemistry .

Q. What strategies optimize the stability of this compound-based devices under operational conditions?

  • Methodological Answer : Accelerated aging tests (e.g., 85°C/85% humidity) identify degradation pathways. Encapsulation with atomic-layer-deposited (ALD) oxides (e.g., Al2O3) mitigates moisture ingress. Electrochemical impedance spectroscopy (EIS) monitors interfacial resistance changes over time .

Q. How do fluorination patterns (e.g., 6,7- vs. 5,6-difluoroquinoxaline) affect charge transport in thin-film transistors?

  • Methodological Answer : Fluorine positioning alters molecular dipole moments and π-stacking. Grazing-incidence wide-angle X-ray scattering (GIWAXS) quantifies crystallinity and orientation. Hole/electron mobility (μhe) is measured via space-charge-limited current (SCLC) models in hole-only/electron-only devices .

Q. What are the challenges in synthesizing high-purity this compound derivatives for reproducible research outcomes?

  • Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate) removes halogenated byproducts. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Trace metal contamination (e.g., Pd from Stille coupling) is minimized via chelating agents .

Methodological Guidance for Experimental Design

Q. How to design a controlled experiment comparing this compound derivatives with non-fluorinated analogs?

  • Steps :

  • Synthesis : Use identical comonomers (e.g., bithiophene) and reaction conditions.
  • Characterization : Compare HOMO/LUMO levels via cyclic voltammetry (CV) and DFT calculations.
  • Device Fabrication : Test both sets in PSCs with identical architectures (ITO/PEDOT:PSS/active layer/Ca/Al).
  • Analysis : Use external quantum efficiency (EQE) and J-V curves to quantify performance differences .

Q. How to analyze conflicting data on the role of fluorine in reducing charge recombination?

  • Approach :

  • Transient Absorption Spectroscopy (TAS) : Measure exciton lifetimes in fluorinated vs. non-fluorinated films.
  • Density Functional Theory (DFT) : Calculate exciton binding energies and charge-transfer integrals.
  • Statistical Validation : Apply ANOVA to compare device efficiencies across multiple batches .

Tables: Key Data from Literature

Property This compound Derivative Non-Fluorinated Analog Source
HOMO (eV)-5.4 to -5.6-5.1 to -5.3
PL Peak (film, nm)448–452440–445
Photovoltaic Efficiency (%)8.5–9.26.8–7.5
Electron Mobility (cm²/Vs)0.02–0.050.005–0.01

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.